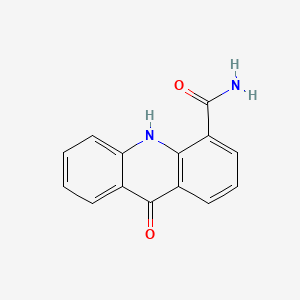

9(10H)-Acridone carboxamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9-oxo-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-14(18)10-6-3-5-9-12(10)16-11-7-2-1-4-8(11)13(9)17/h1-7H,(H2,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRRBLDAEWEWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191208 | |

| Record name | 9(10H)-Acridone carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37760-72-8 | |

| Record name | 9(10H)-Acridone carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9(10H)-Acridone carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 10h Acridone Carboxamide and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the fundamental 9(10H)-acridone carboxamide structure relies on a sequence of well-established organic reactions, primarily involving the formation of the tricyclic acridone (B373769) core followed by the introduction of the carboxamide functionality.

Ullmann Condensation and Cyclization Protocols

The cornerstone of acridone synthesis is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl amine with an o-halobenzoic acid to form an N-phenylanthranilic acid intermediate. This is followed by an acid-catalyzed intramolecular cyclization to yield the acridone ring system.

A typical synthesis commences with the Ullmann condensation of 2-chlorobenzoic acid with a substituted aniline. nih.govptfarm.pl The reaction is generally carried out in the presence of a copper catalyst, such as copper powder or copper oxide, and a base like potassium carbonate in a high-boiling solvent like isoamyl alcohol. nih.gov The resulting N-phenylanthranilic acid derivative is then subjected to cyclization. This ring-closure is commonly effected by heating in the presence of a strong acid. Polyphosphoric acid (PPA) is a widely used reagent for this purpose, facilitating the intramolecular electrophilic acylation at moderate temperatures (e.g., 100 °C). nih.govresearchgate.net Alternatively, concentrated sulfuric acid can also be employed for the cyclization step. ptfarm.plresearchgate.net

Table 1: Reagents and Conditions for Ullmann Condensation and Cyclization

| Step | Reactants | Reagents and Conditions | Product |

| Ullmann Condensation | 2-Chlorobenzoic acid, p-Aminobenzoic acid | Cu, K₂CO₃, Isoamyl alcohol, Reflux | 2-{(4-Carboxyphenyl) amino} benzoic acid |

| Cyclization | 2-{(4-Carboxyphenyl) amino} benzoic acid | Polyphosphoric acid (PPA), 100 °C | 9(10H)-Acridone-2-carboxylic acid |

Amidation Reactions for Carboxamide Functionalization

Once the acridone carboxylic acid is synthesized, the carboxamide group is introduced through standard amidation procedures. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with a primary or secondary amine.

For instance, 9(10H)-acridone-2-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then reacted with a variety of substituted aromatic amines in the presence of a base, such as triethylamine (B128534) (TEA), in a solvent like tetrahydrofuran (B95107) (THF) to yield the desired N-substituted acridone-2-carboxamide derivatives. nih.gov This two-step, one-pot procedure is efficient for creating a library of acridone carboxamides with diverse substituents on the amide nitrogen.

Ring-Closure Strategies in Acridone Synthesis

The predominant ring-closure strategy for the synthesis of the acridone core is the intramolecular Friedel-Crafts acylation of an N-phenylanthranilic acid, as discussed in the context of Ullmann condensation protocols. ptfarm.plresearchgate.net This acid-catalyzed thermal cyclization is a robust and widely applicable method.

An alternative, though less common, strategy involves an iterative nucleophilic aromatic substitution (SNAr) reaction sequence. This approach can be used to construct a diamino-substituted acridone ring from a highly halogenated aromatic precursor. nih.gov While not a direct route to a simple carboxamide, it highlights a different conceptual approach to forming the central ring of the acridone system. Furthermore, other cyclization methods reported for related heterocyclic systems, such as ring-closing metathesis, could potentially be adapted for the synthesis of specific acridone derivatives. nih.gov

Advanced Functionalization and Derivatization Techniques

Further diversification of the this compound scaffold can be achieved through a variety of functionalization and derivatization reactions, allowing for the fine-tuning of its chemical and physical properties.

Alkylation and Arylation Reactions at N10 and Aromatic Positions

The nitrogen atom at the 10-position (N10) of the acridone ring is readily alkylated. This reaction is typically performed by treating the acridone with an alkyl halide, such as 1-bromopropane (B46711) or 1-bromobutane, in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The reaction proceeds smoothly at temperatures ranging from 0 °C to room temperature. nih.gov Benzyl (B1604629) groups can also be introduced at the N10 position using benzyl chloride. damascusuniversity.edu.sy

Arylation and alkylation at the aromatic positions of the acridone ring are more challenging but can be achieved using modern cross-coupling methodologies. For example, palladium-catalyzed C-H bond activation strategies have been developed for the ortho-arylation and alkylation of 9(10H)-acridinone derivatives.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the acridone ring provides a versatile handle for further functionalization through various cross-coupling reactions. Halogen atoms, typically bromine or iodine, can be introduced onto the aromatic rings of the acridone core through electrophilic aromatic substitution. mt.com The positions of halogenation can be directed by the existing substituents on the acridone scaffold.

Once halogenated, these derivatives can serve as substrates in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the halogenated acridone with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org This is a powerful method for introducing new aryl or vinyl substituents.

Heck Reaction: The Heck reaction couples the halogenated acridone with an alkene to create a new substituted alkene. organic-chemistry.orgyoutube.comwikipedia.org This allows for the introduction of alkenyl side chains.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the halogenated acridone with a primary or secondary amine. organic-chemistry.orgwikipedia.orgacsgcipr.orgbeilstein-journals.org This provides a direct route to amino-substituted acridone carboxamide derivatives.

These cross-coupling reactions significantly expand the chemical space accessible from the this compound core, enabling the synthesis of a wide array of complex derivatives.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Halogenated Acridones

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Halogenated Acridone + Organoboron Reagent | Pd Complex (e.g., Pd(PPh₃)₄), Base | C-C |

| Heck Reaction | Halogenated Acridone + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Halogenated Acridone + Amine | Pd Catalyst, Phosphine Ligand, Base | C-N |

Heterocyclic Annulation and Hybrid Molecule Construction (e.g., Oxadiazole, Thiadiazole, Triazole)

A prominent strategy in the medicinal chemistry of acridones involves the incorporation of five-membered heterocyclic rings such as oxadiazoles, thiadiazoles, and triazoles. This approach aims to create hybrid molecules that may exhibit enhanced or novel pharmacological properties.

The synthesis of these derivatives often begins with a key intermediate, 9(10H)-Acridone-2-carboxylic acid. This precursor is typically prepared via a ring closure reaction of diphenylamine-2,4'-dicarboxylic acid in the presence of sulfuric acid. researchgate.net From this intermediate, various synthetic routes are employed to introduce the desired heterocyclic moiety.

Oxadiazole Derivatives:

The construction of the 1,3,4-oxadiazole (B1194373) ring onto the acridone scaffold can be achieved through a cyclization reaction. One common method involves the reaction of 9(10H)-Acridone-2-carboxylic acid with various acid hydrazides in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.netnahrainuniv.edu.iq This reaction proceeds through a cycloaddition mechanism to yield 2-[5-(substituted)-1,3,4-oxadiazol-2-yl]-9(10H)-acridones. researchgate.net Another approach involves the cyclodehydration of an acid hydrazide derivative of the acridone, which can be achieved using carbon disulfide in a basic medium to form a 2-[5-thiol-1,3,4-oxadiazole-2-yl]-9(10H)-acridone. nahrainuniv.edu.iq

Thiadiazole Derivatives:

For the synthesis of 1,3,4-thiadiazole-containing acridone derivatives, a common precursor is again 9(10H)-Acridone-2-carboxylic acid. This is reacted with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride to yield 2-[5-amino-1,3,4-thiadiazole-2-yl]-9(10H)-acridone. researchgate.netnahrainuniv.edu.iq This reaction provides a versatile intermediate for further functionalization.

Triazole Derivatives:

The integration of a 1,2,3-triazole ring is often accomplished using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. ias.ac.in This typically involves the reaction of a 10-(prop-2-yn-1-yl)acridone derivative with an aromatic azide. researchgate.net This method is highly efficient and regioselective, leading to the formation of 1,4-disubstituted triazole derivatives. ias.ac.in

Table 1: Synthesis of Heterocyclic Derivatives of this compound

| Heterocycle | Starting Material | Reagents | Product | Reference |

| 1,3,4-Oxadiazole | 9(10H)-Acridone-2-carboxylic acid | Acid hydrazides, POCl₃ | 2-[5-(substituted)-1,3,4-oxadiazol-2-yl]-9(10H)-acridone | researchgate.netnahrainuniv.edu.iq |

| 1,3,4-Thiadiazole | 9(10H)-Acridone-2-carboxylic acid | Thiosemicarbazide, POCl₃ | 2-[5-amino-1,3,4-thiadiazole-2-yl]-9(10H)-acridone | researchgate.netnahrainuniv.edu.iq |

| 1,2,3-Triazole | 10-(prop-2-yn-1-yl)acridone | Aromatic azides, Cu(I) catalyst | Acridone-1,2,3-triazole derivatives | ias.ac.inresearchgate.net |

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in organic chemistry. This has led to the exploration of green chemistry approaches for the synthesis of this compound and its derivatives, focusing on reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. clockss.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. clockss.orgchemicaljournals.com In the context of acridone synthesis, microwave heating has been successfully employed for the cyclization of diarylamines with carboxylic acids in the presence of zinc chloride to afford 9-substituted acridines. clockss.org This method offers a rapid and efficient alternative to conventional heating. clockss.org Microwave-assisted methods have also been utilized in the synthesis of acridone-1,2,3-triazole derivatives, leading to a notable reduction in reaction times and an improvement in yields compared to conventional methods. researchgate.net A one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium (B1175870) acetate (B1210297) in water under microwave irradiation has also been reported for the synthesis of acridine-1,8(2H,5H)-diones. ijcce.ac.ir

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Acridone Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Acridine (B1665455) cyclization | Several hours at 200°C | 5-7 minutes at 200-210°C | clockss.org |

| Acridone-triazole synthesis | 10 hours at room temperature | Significant reduction in time | ias.ac.in |

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or solid-phase synthesis, offer significant environmental benefits. In the synthesis of 9-substituted acridines, microwave irradiation has been effectively used under solvent-free conditions. clockss.org For instance, the reaction of diphenylamine (B1679370) with acetic acid in the presence of zinc chloride can be carried out without a solvent, with microwave heating for a few minutes to yield the desired acridine product in good yield. clockss.org This approach not only simplifies the reaction setup and work-up procedure but also minimizes the environmental impact associated with solvent use and disposal.

Molecular Structure and Spectroscopic Characterization Beyond Basic Identification

Advanced Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the characterization of acridone-based compounds. Techniques ranging from nuclear magnetic resonance to fluorescence spectroscopy are employed to build a comprehensive picture of the molecule's structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of acridone (B373769) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In a study identifying a metabolite of an acridine (B1665455) antitumor agent, ¹H-NMR was used to confirm the structure as the corresponding 9(10H)-acridone carboxamide. nih.gov The NMR spectra of 9-acridinone and its derivatives are influenced by the solvent used, with chemical shifts and ¹H–¹H coupling constants varying in different media like CDCl₃, CD₃CN, and DMSO-d₆. researchgate.net For the parent 9(10H)-acridone, the aromatic protons typically appear as a series of multiplets in the downfield region of the ¹H NMR spectrum, while the N-H proton gives a characteristic signal that can vary in position depending on solvent and concentration. The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (C=O) and the quaternary carbons of the aromatic rings, in addition to the protonated aromatic carbons. These experimental data can be compared with theoretically predicted chemical shifts to further validate the structure. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for 9-Acridone Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.50 - 8.50 | m |

| N-H | 11.5 - 12.0 | br s |

Note: Chemical shifts are approximate and can vary based on substitution, solvent, and concentration.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation pathways. Under electron ionization (EI), the parent compound, 9(10H)-acridone, shows a pronounced molecular ion peak (M⁺) at m/z 195, corresponding to its molecular weight. nist.govnih.gov

The fragmentation patterns of acridone derivatives are highly dependent on the nature and position of substituents. researchgate.net Common fragmentation pathways for acridones involve the loss of small neutral molecules. For the core acridone structure, fragmentation often begins with the loss of carbon monoxide (CO) from the molecular ion, followed by subsequent cleavages of the aromatic rings. For a carboxamide derivative, characteristic fragmentation would involve cleavage of the amide bond. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, confirming the elemental formula. MS/MS techniques can be used to isolate the molecular ion and induce further fragmentation, providing definitive evidence for the proposed structure and connectivity. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of the molecule, respectively.

IR Spectroscopy: The IR spectrum of an acridone carboxamide is characterized by specific absorption bands corresponding to its functional groups. A strong absorption band is typically observed for the C=O (carbonyl) stretching of the acridone ring. Additionally, characteristic peaks for N-H stretching (both from the acridone ring and the amide group) and C=O stretching of the amide are present. The aromatic C-H and C=C stretching vibrations also appear in their expected regions.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the acridone chromophore is characterized by distinct absorption bands arising from π → π* and n → π* electronic transitions. uzh.chyoutube.com Acridone derivatives typically exhibit strong absorption in the near-UV and visible regions (325–490 nm). mdpi.commdpi.com For instance, certain derivatives show maximum absorption wavelengths (λmax) around 375-395 nm. mdpi.com The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Protonation of the acridone nitrogen can lead to significant shifts in the absorption maxima. nih.gov

Table 2: Typical UV-Vis Absorption Maxima for Acridone Chromophores

| Solvent Type | Typical λmax Range (nm) | Associated Transition |

|---|---|---|

| Protic (e.g., Ethanol, Methanol) | 380 - 450 | π → π* |

| Aprotic (e.g., DMSO, THF) | 390 - 490 | π → π* |

| Non-polar (e.g., Cyclohexane) | 370 - 420 | π → π* |

Note: Ranges are generalized from various acridone derivatives.

The rigid, planar structure of the acridone core imparts strong fluorescence properties to its derivatives. researchgate.net They are known for having good quantum yields and long fluorescence lifetimes. researchgate.net

The emission wavelength and fluorescence quantum yield (Φf) are highly dependent on the solvent environment. mdpi.comresearchgate.net Acridone derivatives often exhibit high quantum yields in polar protic solvents like methanol (B129727) and ethanol, while very low quantum yields are observed in water or non-polar solvents like THF and DCM. mdpi.com This sensitivity to the environment makes them useful as fluorescent probes. The difference between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift, which can also be significantly affected by solvent polarity. nih.gov Quantum yields are typically measured relative to a standard, such as quinine (B1679958) sulfate. iitkgp.ac.in

Table 3: Fluorescence Quantum Yields (Φf) of an Acridone Derivative in Various Solvents

| Solvent | Quantum Yield (Φf) |

|---|---|

| Methanol (MeOH) | High |

| Ethanol (EtOH) | High |

| Dimethyl sulfoxide (B87167) (DMSO) | Moderate |

| Acetonitrile (MeCN) | Moderate |

| Water (H₂O) | Very Low |

| Dichloromethane (DCM) | Very Low |

Data generalized from studies on functionalized acridone derivatives. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. For acridone derivatives, crystallographic studies confirm the planarity of the tricyclic ring system, which is crucial for its photophysical properties and biological activities like DNA intercalation. rsc.org

Analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the N-H group of one molecule and the C=O group of another) and π-π stacking interactions between the aromatic rings. These interactions govern the macroscopic properties of the solid material. Hirshfeld surface analysis can be employed to further explore and quantify these intermolecular contacts within the crystal structure. researchgate.net

Photophysical Properties and Excited State Dynamics of Acridone Chromophores

The acridone chromophore possesses a unique set of photophysical properties stemming from its electronic structure, which features an electron-donating amino group and an electron-accepting carbonyl group. mdpi.com This donor-acceptor character can lead to the formation of a photoexcited intramolecular charge transfer (ICT) state. mdpi.comresearchgate.net

Upon absorption of light, the molecule is promoted to an excited singlet state (S₁). From this state, it can relax back to the ground state (S₀) via several pathways:

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. The fluorescence of acridones is often strong and sensitive to the solvent environment. researchgate.net

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁). The efficiency of ISC can be influenced by the solvent; it is often more favorable in non-polar solvents where fluorescence is weak. researchgate.net

Internal Conversion: Non-radiative decay back to the ground state.

Mechanistic Investigations of Biological Interactions

DNA Intercalation Mechanisms and Binding Topologies

The ability of acridone (B373769) derivatives to insert themselves between the base pairs of DNA, a process known as intercalation, is a primary mechanism of their cytotoxic effects. This interaction is governed by the specific structural features of the acridone core and its substituents, which dictate the mode and affinity of binding.

The interaction between 9(10H)-acridone carboxamide derivatives and DNA is a nuanced process involving both intercalation and groove binding. X-ray crystallography studies of derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have revealed that these molecules tend to intercalate from the major groove of the DNA duplex. Once intercalated, the acridine (B1665455) ring's long axis is positioned at an angle of approximately 60° relative to the long axes of the adjacent base pairs.

Molecular modeling and biophysical studies, including viscosity measurements and fluorescent intercalator displacement assays, suggest that some acridine derivatives, such as 9-phenyl acridine, exhibit a preference for groove binding. These studies indicate a mode of partial intercalation within the minor groove of the DNA. The specific binding mode is influenced by the nature and position of substituents on the acridone ring system. For instance, the carboxamide group at the 4-position plays a crucial role. In some crystal structures, a water molecule has been observed forming a hydrogen-bonded bridge between the 4-carboxamide NH and a phosphate (B84403) group of a guanine (B1146940) nucleotide. Furthermore, the 4-carboxamide group can form an internal hydrogen bond with the protonated N10 atom of the acridone ring, a conformation that appears to be influenced by the DNA binding, a phenomenon described as a "DNA-induced" fit.

The side chain attached to the carboxamide also significantly influences the interaction. For example, in the case of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, the carboxamide NH group can be oriented towards the sugar-phosphate backbone, where it engages in hydrogen bonding with a water molecule that, in turn, interacts with a phosphate group.

Table 1: DNA Binding Characteristics of Acridine-Thiosemicarbazone Derivatives

| Compound | Binding Constant (Kb) (M-1) | Quenching Constant (Ksv) (M-1) |

|---|---|---|

| 3a | 5.34 × 105 | 1.14 × 104 |

| 3b | 4.67 × 105 | 0.94 × 104 |

| 3c | 4.31 × 105 | 0.65 × 104 |

| 3d | 1.74 × 104 | -0.2 × 104 |

| 3e | 1.87 × 105 | 0.39 × 104 |

| 3f | 1.00 × 106 | 2.18 × 104 |

| 3g | 2.50 × 105 | 0.49 × 104 |

| 3h | 6.60 × 105 | 1.48 × 104 |

The planar aromatic structure of the acridone nucleus is a critical determinant of its ability to intercalate into the DNA double helix. researchgate.net This planarity allows the molecule to stack between adjacent base pairs, leading to a distortion of the DNA structure, which can interfere with processes like replication and transcription. nih.gov The introduction of substituents that enhance the planarity of the molecule can, in turn, increase its DNA binding affinity. For instance, the introduction of a phenyl group to a dihydrazone pyrimidine (B1678525) derivative was shown to increase the planarity of the molecule and strengthen its interaction with DNA. mdpi.com

The stability of the intercalated complex is also influenced by the electronic properties of the acridone ring and its substituents. The tricyclic system can accept or donate electrons, which affects the binding properties. The presence of an ionizable amino group in the side chain can also be advantageous, as it helps to "anchor" the acridine molecule within the DNA structure following intercalation. oup.com

Enzyme Inhibition Kinetics and Molecular Targeting

Beyond direct DNA interaction, this compound and its derivatives exert their biological effects by targeting and inhibiting various critical cellular enzymes.

Acridone derivatives are well-documented inhibitors of topoisomerase I and II, enzymes that are essential for resolving DNA topological problems during cellular processes. mdpi.com The mechanism of inhibition often involves the stabilization of a ternary complex between the enzyme, DNA, and the acridone compound. This prevents the re-ligation of the DNA strand(s) cleaved by the topoisomerase, leading to the accumulation of DNA breaks and ultimately cell death. nih.gov

For instance, certain 9-acridinyl derivatives have been shown to exhibit potent inhibitory activity against topoisomerase IIB, with IC50 values in the sub-micromolar range. nih.gov Molecular dynamics simulations suggest that these compounds intercalate into the DNA at the site of enzyme binding, with specific interactions between the acridine moiety and the DNA bases, as well as interactions between the side chains and the enzyme itself. nih.gov The inhibitory activity can be modulated by the nature of the substituents on the acridone ring, with a strong correlation observed between the lipophilicity of the derivatives and their ability to stabilize the intercalated complex. nih.gov Some derivatives show a preference for inhibiting Topoisomerase I over Topoisomerase IIα. nih.gov

The AKT kinase signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. A series of N10-substituted acridone-2-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of AKT kinase. nih.gov

Notably, certain benzylidene- and phenylethylidene-substituted acridone-2-carbohydrazide derivatives have demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. These compounds were found to inhibit the phosphorylation of AKT at Ser473 more specifically than total AKT in a dose-dependent manner. This inhibition of AKT activity leads to G0/G1-phase cell cycle arrest and apoptosis.

Table 2: Cytotoxicity of Acridone-2-carbohydrazide Derivatives against Breast Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|

| 8v | 1.75 | - |

| 9h | 2.40 | - |

The therapeutic potential of acridone derivatives extends to the inhibition of other vital enzymes. A group of acridone-4-carboxylic acid derivatives has been shown to inhibit the NS3 helicase of the hepatitis C virus (HCV) at low micromolar concentrations. The proposed mechanism involves intercalation into double-stranded RNA, although direct interaction with the enzyme has not been ruled out. Certain compounds in this series have demonstrated efficient inhibition of HCV RNA replication in a subgenomic replicon system, with one compound exhibiting high specificity and low cytotoxicity.

Furthermore, acridone derivatives are being investigated as telomerase inhibitors. rsc.org Telomerase is an enzyme responsible for maintaining the length of telomeres and is overexpressed in the majority of cancer cells. The planar structure of acridones allows for effective interaction with and stabilization of G-quadruplex structures that can form in the telomeric regions of DNA. rsc.org This stabilization prevents the binding of telomerase to the telomeres, thereby inhibiting its activity and leading to telomere shortening and eventual cell senescence or apoptosis. Both acridone derivatives, AcridPy and AcridPyMe, have shown significant G-quadruplex stabilization properties with selectivity over duplex DNA. rsc.org

Cellular Pathway Modulation and Biological Response Induction

The biological activity of acridone derivatives, including this compound, is often linked to their ability to modulate critical cellular pathways, leading to specific biological responses such as the inhibition of cell proliferation and the induction of programmed cell death. These effects are underpinned by complex interactions with cellular machinery that governs cell cycle progression and apoptosis.

A significant mechanism through which acridone-based compounds exert their antiproliferative effects is the disruption of the normal cell cycle. Several studies on acridone analogues have demonstrated a marked ability to cause cell cycle arrest, particularly at the G2/M transition phase. This checkpoint is a critical control point that ensures DNA integrity before cells enter mitosis.

Research on a chalcone-acridine hybrid, for instance, revealed a potent antiproliferative effect by inducing cell cycle arrest at the G2/M phase in melanoma cancer cells. nih.govresearchgate.net This arrest was associated with changes in the expression or phosphorylation of key cell cycle-regulating proteins. nih.gov Specifically, the treatment of melanoma cells with this hybrid led to the modulation of cyclin B1, p21, and ChK1, which are crucial for the regulation of the G2/M checkpoint. nih.gov The accumulation of cells in the G2/M phase prevents them from dividing, thereby inhibiting tumor growth. Similar effects have been observed in ovarian cancer cells, where a chalcone (B49325) derivative induced G2/M arrest in both sensitive and cisplatin-resistant cell lines. mdpi.com Studies on other compounds have also shown that inducing G2/M phase arrest is a key mechanism for inhibiting cancer cell proliferation. frontiersin.org

Table 1: Proteins Modulated by Acridine Derivatives Leading to G2/M Arrest

| Protein | Function in Cell Cycle | Observed Effect | Reference |

|---|---|---|---|

| Cyclin B1 | Forms complex with CDK1 to initiate mitosis | Expression modulated | nih.gov |

| p21 | Cyclin-dependent kinase inhibitor | Expression modulated | nih.gov |

| Chk1 | Checkpoint kinase, phosphorylates and inhibits Cdc25 | Phosphorylation modulated | nih.gov |

| CDK1 | Key kinase for G2/M transition | Levels decreased | frontiersin.org |

| CDC25C | Phosphatase that activates CDK1 | Levels decreased | frontiersin.org |

In addition to halting cell cycle progression, acridone derivatives are known to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds often involves the mitochondrial pathway, a major signaling cascade that leads to cell death.

One study on a novel acridone derivative, identified as 8a, demonstrated that it induces apoptosis in CCRF-CEM leukemia cells through the generation of oxidative stress. nih.govnih.govplos.orgresearchgate.net This oxidative stress leads to a decrease in the mitochondrial transmembrane potential, a key event in the initiation of the intrinsic apoptotic pathway. nih.govnih.gov The disruption of the mitochondrial membrane potential results in the release of cytochrome C from the mitochondria into the cytoplasm. nih.govnih.gov Cytoplasmic cytochrome C then triggers the activation of caspase-3, a critical executioner caspase that orchestrates the dismantling of the cell. nih.govnih.gov

The apoptotic process induced by acridone derivatives is further characterized by the modulation of Bcl-2 family proteins. For example, a chalcone-acridine hybrid was shown to increase the Bax/Bcl-xL ratio, which favors the permeabilization of the mitochondrial outer membrane and subsequent release of cytochrome c. nih.gov This cascade ultimately leads to the activation of caspases 3 and 7, confirming the induction of apoptosis through the mitochondrial pathway. nih.gov

Table 2: Key Events in Apoptosis Induced by Acridone Derivatives

| Event | Description | Consequence | Reference |

|---|---|---|---|

| Increased ROS | Generation of reactive oxygen species | Induces oxidative stress and cellular damage | nih.govplos.org |

| Decreased Mitochondrial Potential | Loss of mitochondrial membrane integrity | Release of pro-apoptotic factors | nih.govnih.gov |

| Cytochrome C Release | Translocation from mitochondria to cytosol | Activates the apoptosome complex | nih.govnih.govnih.gov |

| Increased Bax/Bcl-xL Ratio | Shift in balance of pro- and anti-apoptotic proteins | Promotes mitochondrial permeabilization | nih.gov |

| Caspase-3/7 Activation | Cleavage and activation of executioner caspases | Execution of apoptosis | nih.govnih.govnih.gov |

Metabolic Pathways and Biotransformation of Related Acridone Derivatives

The metabolic fate of acridone derivatives is a critical aspect of their pharmacological profile. Biotransformation, primarily occurring in the liver, can significantly influence the activity and clearance of these compounds. Aldehyde oxidase is one of the key enzymes involved in this process.

Aldehyde oxidase (AO) is a cytosolic enzyme that plays a significant role in the metabolism of a wide variety of compounds, particularly those containing N-heterocyclic fragments, which is a characteristic feature of the acridone scaffold. acs.orgwikipedia.org AO catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of some heterocycles. wikipedia.orgwuxiapptec.com For many nitrogen-containing heterocyclic drugs, AO-mediated metabolism is a primary clearance pathway. wuxiapptec.comdrughunter.com

In the context of acridine structures, it has been shown that metabolism can occur at position 9, yielding the corresponding 9(10H)-acridone metabolite. acs.org The susceptibility of a heterocyclic compound to AO-mediated metabolism is determined by its vulnerability to nucleophilic attack. wikipedia.org The enzyme catalyzes a nucleophilic attack at the carbon atom adjacent to the heteroatom. wikipedia.org For acridone derivatives, the electron-deficient nature of certain carbon atoms in the heterocyclic ring system makes them susceptible to AO-catalyzed hydroxylation.

Studies on the biotransformation of structural analogues of this compound provide valuable insights into the metabolic pathways that these compounds are likely to undergo. The acridine/acridone moiety can be modified to influence its metabolic stability and biological activity. rsc.org

Pyridoacridines, a family of marine-derived alkaloids that share the acridine core, have been the subject of biotransformation studies. acs.org These studies explore how the core structure is modified by biological systems, often involving oxidation reactions. For example, the oxidation of styelsamine B to cystodytin J highlights a common biotransformation pathway. acs.org Such studies help to rationalize the formation of various oxygenated metabolites and understand the reactivity of different positions on the acridine ring system. acs.org The development of computational models to predict the site of metabolism (SOM) by enzymes like AO has also become an important tool in drug discovery, helping to design molecules with improved metabolic profiles. acs.orgnih.gov

Structure Activity Relationship Sar Studies for Biological Functionality

Impact of Substituent Effects on Bioactivity Profiles

The nature and position of substituents on the acridone (B373769) scaffold are critical determinants of the bioactivity of 9(10H)-acridone carboxamide derivatives. Both electronic and steric factors of these substituents significantly influence the interaction of the compounds with their biological targets.

The substituent at the N10 position of the acridone ring exerts a profound influence on the biological activity of acridone carboxamides. The length of an alkyl chain at this position is a key factor, with studies showing that N-butyl-substituted acridone-2-carboxamides are more active than their N-propyl counterparts. nih.gov This suggests that the steric bulk and lipophilicity of the N-substituent are crucial for optimal interaction with the target protein. For instance, in a series of N10-substituted acridone-2-carboxamide derivatives tested for anti-cancer activity, the butyl-substituted compounds consistently showed lower IC50 values against MCF-7 and MDA-MB-231 breast cancer cell lines compared to the propyl-substituted analogs. nih.gov

Specifically, compound 8f (N-butyl substituted) demonstrated IC50 values of 4.72 and 5.53 μM against MCF-7 and MDA-MB-231 cells, respectively, while the corresponding N-propyl derivative, 7f , showed IC50 values of 6.14 and 9.86 μM. nih.gov This enhancement in activity with a longer alkyl chain highlights the importance of the N-substituent in optimizing the compound's fit within the binding pocket of its target. nih.gov

| Compound | N-Substituent | Aromatic Amine Substituent | IC50 (μM) vs. MCF-7 nih.gov | IC50 (μM) vs. MDA-MB-231 nih.gov |

| 7d | Propyl | 4-Fluorophenyl | 8.41 | 14.23 |

| 8d | Butyl | 4-Fluorophenyl | 7.53 | 9.17 |

| 7f | Propyl | 4-Nitrophenyl | 9.86 | 6.14 |

| 8f | Butyl | 4-Nitrophenyl | 4.72 | 5.53 |

Substitution patterns on the aromatic rings of the acridone core and on pendant aromatic groups also significantly modulate bioactivity. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can dramatically alter the compound's potency.

For N10-substituted acridone-2-carboxamides, the presence of an electron-withdrawing group at the para-position of the phenyl ring of the carboxamide moiety was found to enhance anti-cancer activity. nih.gov The order of activity for para-substituents was determined to be NO2 > F > Cl > CH3 > OCH3. nih.gov This indicates that a more electron-deficient aromatic ring in this position is favorable for activity. For example, compound 8f , with a p-nitrophenyl group, was the most potent in the N-butyl series. nih.gov

| Compound Series | Substituent Group | Effect on Bioactivity |

| N10-substituted acridone-2-carboxamides nih.gov | Electron-withdrawing group (e.g., NO2) on the 4-position of the phenylamide ring | Increased anti-cancer activity |

| Triazole derivatives of acridone rsc.org | Strong electron-withdrawing group (e.g., NO2) on a pendant benzyl (B1604629) group | Decreased acetylcholinesterase inhibition |

| Triazole derivatives of acridone rsc.org | Electron-donating group (e.g., OMe) on the acridone ring | Increased acetylcholinesterase inhibition |

Role of the Carboxamide Moiety in Target Interaction

The carboxamide group is a cornerstone of the biological activity of these compounds, primarily due to its ability to form key hydrogen bonds with biological targets. Its positioning on the acridone scaffold is also a critical determinant of efficacy.

The amide functionality is a classic hydrogen bond donor and acceptor, making it crucial for molecular recognition at the active sites of proteins. plos.orgresearchgate.net The hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental to the stable binding of a ligand to its protein target. researchgate.net In the context of 9(10H)-acridone carboxamides, this hydrogen bonding capability is essential for their interaction with target proteins, contributing significantly to their binding affinity and, consequently, their biological activity. plos.org The ability of the carboxamide to form these directional interactions helps to orient the molecule correctly within the binding site and stabilize the ligand-protein complex. researchgate.net

The position of the carboxamide group on the acridone scaffold has a significant impact on the biological activity. Studies have shown that the presence of the carboxamide group at the 2-position of the acridone ring is important for anti-cancer activity. nih.gov A series of N10-substituted acridone-2-carboxamide derivatives were synthesized and showed potent activity against breast cancer cell lines. nih.gov

Linker Chemistry and Scaffold Modifications

The introduction of linkers and modifications to the core acridone scaffold offer further avenues for modulating the bioactivity and pharmacological properties of these compounds.

Scaffold modifications, such as the fusion of additional heterocyclic rings, can lead to novel compounds with enhanced or altered biological activities. For example, the fusion of a piperazine (B1678402) ring to the acridone scaffold has been explored to create tetracyclic acridones with an amide framework. nih.gov This approach of "scaffold hopping" can lead to the discovery of new chemotypes with improved potency and pharmacological profiles. dundee.ac.uknih.gov Additionally, the synthesis of triazole derivatives of acridone has been shown to yield compounds with potent biological activities, such as acetylcholinesterase inhibition. rsc.org These modifications fundamentally alter the shape, size, and electronic properties of the molecule, opening up new possibilities for target interactions. nih.gov

Chain Length Effects on Molecular Efficacy

The length of alkyl and linker chains attached to the acridone carboxamide core is a critical determinant of biological activity. Variations in chain length can significantly impact properties such as lipophilicity, cell permeability, and interaction with biological targets.

Research into N10-substituted acridone-2-carboxamide derivatives has demonstrated that the length of the N-alkyl chain influences cytotoxic activity against breast cancer cell lines. A comparative study between N-propyl and N-butyl substituted series revealed that the N-butyl derivatives generally exhibited more potent anticancer activity. nih.gov For instance, compound 8f , an N-butyl derivative, showed higher activity against MCF-7 and MDA-MB-231 cell lines compared to its N-propyl counterpart, 7f . nih.gov Similarly, in a series of nitric oxide-donating acridone derivatives, SAR studies indicated that a butyl chain at the N(10) position was favorable for exerting a strong cytotoxic effect against both sensitive and resistant cancer cells. nih.gov

The length of the linker in the carboxamide side chain also plays a crucial role. In a study of acridone-4-carboxamides, derivatives containing a two-methylene unit linker between the N,N-dimethylamino group and the 4-carboxamide group showed better antiproliferative activity than analogous compounds with a three-methylene unit linker. rsc.org This suggests that a shorter, more constrained side chain may facilitate a more optimal binding interaction with the molecular target.

| Compound | N-Alkyl Chain at Position 10 | Cytotoxicity against MCF-7 (IC₅₀ µM) | Cytotoxicity against MDA-MB-231 (IC₅₀ µM) |

|---|---|---|---|

| 7f | Propyl | <10 | 6.14 |

| 8f | Butyl | 4.72 | 5.53 |

Hybridization with Other Pharmacophores

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules, where two or more pharmacophores are covalently linked to produce a single entity with potentially enhanced or novel biological activity. The acridone carboxamide scaffold has been successfully hybridized with various other pharmacophores to target a range of biological processes.

One approach involves combining the acridone ring with a different, independently acting moiety. nih.gov For example, acridone-based structures have been modified into hybrid systems with porphyrin rings to act as photosensitizing probes for photodynamic therapy. nih.gov In these acridone-porphyrin hybrids, the spacer length connecting the two moieties was found to be critical for enabling an efficient energy transfer from the acridone to the porphyrin system. nih.gov

Other examples include the synthesis of (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. These hybrids, which combine the acridone core with a benzothiazole (B30560) group, have been evaluated for their biological activities, with certain substitutions on the benzothiazole ring proving essential for specific antiparasitic properties. researchgate.net The hybridization strategy has also been extended to include moieties such as thiazolidine (B150603) and thiosemicarbazone, aiming to create novel compounds with unique DNA binding and antiproliferative properties. nih.govnih.gov The rationale is that the acridone component can act as a DNA intercalator, while the attached pharmacophore contributes additional binding interactions or a complementary mechanism of action. nih.gov

| Hybrid Type | Linked Pharmacophore | Observed Biological Functionality |

|---|---|---|

| Acridone-Porphyrin | Porphyrin | Photosensitizing probes for photodynamic therapy nih.gov |

| Acridone-Benzothiazole | Benzothiazole | Antileishmanial activity researchgate.net |

| Acridine-Thiosemicarbazone | Thiosemicarbazone | DNA binding and antiproliferative activity nih.gov |

| Acridine-Thiazolidine | Thiazolidine | DNA binding and cytotoxicity nih.gov |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are employed to elucidate the fundamental electronic characteristics of the 9(10H)-acridone carboxamide structure, offering a theoretical framework to understand its chemical behavior and potential as a pharmacophore.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For acridone (B373769) carboxamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), help in optimizing the molecular geometry and understanding the distribution of electron density. ijcce.ac.irnih.gov These calculations are crucial for analyzing chemical bonding, stability, and reactivity. nih.gov The study of proton affinities and basicity at different sites on acridine (B1665455) carboxamides has been successfully performed using DFT, highlighting its utility in predicting how these molecules will behave in different pH environments, which is relevant for their biological activity. ias.ac.in By determining the optimized geometry, DFT lays the groundwork for more complex analyses, including vibrational frequencies, electronic transitions, and the prediction of reactive sites within the molecule. nih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability. irjweb.comnih.govemerginginvestigators.org For acridone derivatives, this analysis helps predict their potential for charge transfer interactions within the molecule or with biological targets. irjweb.comresearchgate.net For instance, DFT calculations on related structures have determined HOMO-LUMO energy gaps, which correlate with the molecule's bioactivity. irjweb.comresearchgate.net A smaller energy gap can indicate that a molecule is "softer" and more likely to engage in chemical reactions. emerginginvestigators.org

Table 1: Representative Frontier Molecular Orbital Energy Values for Acridone-Related Structures Note: The following data is illustrative of typical values found for related heterocyclic compounds in computational studies, as specific values for the parent this compound can vary based on the computational method and derivative studied.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 to -5.8 | Electron-donating capability |

| LUMO Energy | -2.0 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and stability emerginginvestigators.org |

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. wuxiapptec.commdpi.com The MEP map displays different potential values on the electron density surface using a color spectrum. wuxiapptec.commdpi.com Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. wuxiapptec.comwalisongo.ac.id For this compound, MEP analysis can identify the electronegative oxygen and nitrogen atoms as sites of negative potential, making them key areas for interactions like hydrogen bonding with protein residues. nih.gov Conversely, hydrogen atoms, particularly those on the amide group or attached to the acridone nitrogen, would show positive potential, indicating their role as hydrogen bond donors. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand the binding mechanisms of acridone carboxamide derivatives to their enzyme targets and to predict their binding affinities.

Molecular docking simulations are extensively used to predict the binding affinity of acridone carboxamide derivatives with various enzyme targets, particularly DNA topoisomerases, which are crucial in cancer therapy. mdpi.comnih.gov These simulations calculate a scoring function, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. researchgate.net A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. nih.gov Studies on various acridine derivatives have shown strong binding affinities for both Topoisomerase I and Topoisomerase IIα. mdpi.commdpi.com For example, docking studies of acridine/sulfonamide hybrids with Topoisomerase-IIα have reported affinity values ranging from -5.285 to -7.508 kcal/mol. mdpi.com Similarly, N10-substituted acridone derivatives targeting AKT kinase have demonstrated binding affinities as strong as -9.3 kcal/mol. nih.gov These simulations are vital for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing.

Table 2: Examples of Simulated Binding Affinities for Acridine Derivatives with Enzyme Targets

| Compound Type | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| N10-substituted acridone-2-carboxamide | AKT Kinase | -9.1 to -9.3 nih.gov |

| Acridine/Sulfonamide Hybrid | Topoisomerase-IIα | -5.285 to -7.508 mdpi.com |

| Disubstituted Acridine | Topoisomerase I | Not specified mdpi.com |

| Disubstituted Acridine | Topoisomerase IIα | Not specified mdpi.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues in the active site of the target protein. nih.gov For acridone carboxamide derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov The planar acridone ring is well-suited for intercalating between DNA base pairs in the topoisomerase-DNA complex and for forming pi-pi stacking interactions with aromatic residues like Phenylalanine and Tyrosine. nih.govmdpi.com The carboxamide group and the carbonyl oxygen of the acridone core are often involved in forming crucial hydrogen bonds with polar amino acid residues. nih.gov For instance, in docking studies with AKT kinase, acridone derivatives were found to form hydrogen bonds with residues such as Glu191 and hydrophobic interactions with Val164, Ala177, Leu295, and Phe438. nih.gov The identification of these key interactions is fundamental for structure-activity relationship (SAR) studies, guiding modifications to the acridone carboxamide scaffold to enhance binding potency and selectivity. nih.gov

Table 3: Key Binding Residues and Interaction Types for Acridone Derivatives

| Target Enzyme | Key Interacting Residues | Types of Interaction |

|---|---|---|

| AKT Kinase | Glu191, Lys179, Asp292, Val164, Met281, His194, Ala177, Leu295, Phe438, Phe442, Asp274, Ala230 nih.gov | Hydrogen bonding, Electrostatic (salt-bridge), Hydrophobic (pi-sigma, pi-sulfur, pi-pi T-shaped, pi-alkyl) nih.gov |

| Topoisomerase I | DNA Phosphodiester Backbone nih.gov | Hydrogen bonding, Non-bonding interactions nih.gov |

| Topoisomerase IIα | DNA bases, Amino acid residues (not specified) mdpi.comresearchgate.net | Intercalation, Hydrogen bonding, Hydrophobic interactions mdpi.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While specific MD simulation studies focusing solely on the parent this compound are not extensively detailed in the available literature, the principles and applications of this technique are well-documented for its derivatives. For instance, MD simulations have been employed to study the binding of propyl acridone derivatives to DNA. Such studies often utilize force fields like the Generalized Amber Force Field (GAFF) to define the potential energy of the system. The simulations are typically run in a simulated aqueous environment, often using water models like TIP3P, to mimic physiological conditions. By neutralizing the system with ions, researchers can create a more realistic simulation environment.

In the context of conformational analysis, MD simulations can explore the different spatial arrangements (conformers) that a molecule can adopt. By analyzing the simulation trajectory, researchers can identify the most stable or low-energy conformations. This information is vital as the conformation of a molecule often dictates its biological activity. For acridone carboxamide derivatives, understanding the preferred conformations can aid in the design of more potent and selective drugs.

The stability of these molecules and their complexes with biological targets can also be assessed through MD simulations. For example, simulations of N10-substituted acridone-2-carboxamide derivatives as AKT kinase inhibitors have been performed to understand the stability of the ligand-protein complex. nih.gov By calculating parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, scientists can gauge the stability of the complex. A stable complex is often indicative of a strong and specific interaction, which is a desirable characteristic for a drug candidate.

The table below summarizes the typical parameters and force fields used in MD simulations of acridone derivatives, which would be applicable to the study of this compound.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, GAFF | Defines the potential energy and forces between atoms. |

| Water Model | TIP3P | Simulates the aqueous solvent environment. |

| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) | Maintains a neutral charge in the simulation box. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation to observe molecular motions. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantify conformational changes and interaction stability. |

Advanced In Silico Prediction of Biological Activities

In silico methods play a crucial role in modern drug discovery by enabling the prediction of biological activities of compounds before they are synthesized and tested in the laboratory. For this compound and its derivatives, various computational approaches are utilized to forecast their therapeutic potential and potential liabilities.

One of the primary applications of in silico prediction for this class of compounds is in the field of oncology. For example, computational studies have been conducted on N10-substituted acridone-2-carboxamide derivatives to evaluate their potential as anticancer agents targeting AKT kinase. nih.gov These studies often involve molecular docking, which predicts the preferred binding orientation of a ligand to a target protein. By analyzing the docking scores and the interactions between the acridone derivative and the active site of the kinase, researchers can prioritize compounds for synthesis and further testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico technique used to predict the biological activity of acridone carboxamide derivatives. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D structural features of molecules with their known biological activities. These models can then be used to predict the activity of new, untested compounds. While specific 3D-QSAR studies on this compound are not extensively reported, the methodology is widely applied to similar heterocyclic compounds to guide the design of more potent analogs. rsc.org

Beyond predicting efficacy, in silico tools are also employed to forecast the pharmacokinetic and toxicological properties of these compounds. Parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicities like carcinogenicity and mutagenicity, can be estimated using various predictive models. nih.gov These predictions are vital for identifying potential issues early in the drug development process, thereby saving time and resources. For instance, in silico predictions can assess the potential for organ toxicity or immunotoxicity of acridone derivatives. nih.gov

The table below provides examples of biological activities and properties of this compound derivatives that can be predicted using in silico methods.

| Predicted Activity/Property | In Silico Method | Relevance in Drug Discovery |

| Anticancer Activity | Molecular Docking, QSAR | Identifies potential therapeutic agents for cancer. |

| Enzyme Inhibition (e.g., Kinases) | Molecular Docking | Predicts the mechanism of action and target engagement. |

| ADME Properties | Predictive Modeling | Assesses the drug-like properties of the compound. |

| Toxicity (e.g., Carcinogenicity) | Predictive Modeling | Identifies potential safety concerns early in development. nih.gov |

Crystal Lattice Energy Calculations and Intermolecular Interactions

The study of the solid-state properties of this compound, including its crystal structure and the energetic interactions within the crystal lattice, is crucial for understanding its physical properties such as solubility, stability, and bioavailability. Crystal lattice energy calculations and the analysis of intermolecular interactions provide fundamental insights into the forces that govern the packing of molecules in a crystalline solid.

Crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. For molecular crystals like this compound, this energy is determined by the sum of the non-covalent interactions between the molecules in the crystal. These interactions primarily include van der Waals forces (dispersion and repulsion) and electrostatic interactions (including hydrogen bonds).

Computational methods, often based on atom-atom potential calculations, are used to estimate the crystal lattice energy. For acridine derivatives, it has been shown that the crystal lattice is predominantly stabilized by dispersive interactions between the molecules. researchgate.net However, in the presence of charged groups or strong hydrogen bond donors and acceptors, electrostatic interactions can become dominant. researchgate.net For this compound, the presence of the amide group and the acridone nitrogen and carbonyl groups allows for the formation of significant hydrogen bonds, which would contribute substantially to the lattice energy.

The analysis of intermolecular interactions within the crystal structure reveals the specific contacts that hold the molecules together. Hydrogen bonds are particularly important in determining the packing arrangement of molecules containing amide functionalities. In the solid state, 9(10H)-Acridone is known to be a planar molecule, and its derivatives often adopt a herringbone packing arrangement. researchgate.net This type of packing is efficient for planar aromatic molecules and is often stabilized by a network of intermolecular interactions.

The main intermolecular interactions expected in the crystal lattice of this compound are summarized in the table below.

| Type of Interaction | Description | Potential Role in Crystal Packing |

| Hydrogen Bonding | Between the amide N-H and the carbonyl oxygen of a neighboring molecule, or involving the acridone nitrogen and carbonyl. | Directional interactions that strongly influence the crystal packing motif. |

| π-π Stacking | Interactions between the aromatic rings of adjacent acridone moieties. | Contributes to the stabilization of the crystal lattice through dispersive forces. |

| van der Waals Forces | Non-specific attractive and repulsive forces between all atoms. | The sum of these interactions over the entire crystal lattice provides a significant contribution to the overall stability. |

Understanding these interactions is not only of academic interest but also has practical implications in pharmaceutical sciences. For instance, the formation of different crystal polymorphs, which can have different physical properties, is governed by the subtle balance of these intermolecular forces. By understanding and predicting these interactions, it may be possible to control the crystallization process to obtain a desired polymorphic form with optimal properties.

Research Applications and Advanced Methodologies

Development of Fluorescent Probes and Chemical Sensors

The rigid, planar structure and inherent fluorescence of the acridone (B373769) core make it an excellent scaffold for the design of fluorescent probes and chemical sensors. By modifying the acridone carboxamide structure, researchers can create molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes, enabling their detection and quantification.

Derivatives of 9(10H)-acridone carboxamide have been successfully engineered as fluorescent probes for the detection of nitric oxide (NO), a crucial signaling molecule in numerous physiological and pathological processes. The design of these probes often involves the incorporation of a nitric oxide-reactive moiety, such as an o-phenylenediamine (B120857) group, onto the acridone scaffold.

A notable example is the synthesis of 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone. In the presence of oxygen, this probe reacts with nitric oxide to form a corresponding triazole derivative. This chemical transformation leads to a significant increase in fluorescence intensity, with one study reporting a fivefold enhancement. mdpi.com This "turn-on" fluorescence response allows for the sensitive detection of nitric oxide in biological environments, including living cells. mdpi.com The synthesis of such probes typically involves a multi-step process, starting from 9(10H)-acridone, followed by nitration, reduction, and other modifications to introduce the diamino functionality necessary for NO sensing. mdpi.com

The key characteristics of these acridone-based nitric oxide probes are summarized in the table below.

| Probe Name | Analyte | Mechanism of Action | Fluorescence Change | Application |

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone | Nitric Oxide | Reaction with NO to form a fluorescent triazole | Fivefold increase | Live cell imaging mdpi.com |

The stable and strong fluorescence of this compound derivatives makes them highly suitable for use as labels and indicators in a variety of biochemical assays. These fluorescent tags can be covalently attached to biomolecules such as proteins, peptides, and nucleic acids, enabling their detection and quantification with high sensitivity. nih.gov

For instance, 2-(9-acridone)-ethyl chloroformate (AEC-Cl) has been synthesized and utilized as a fluorescent labeling reagent for the determination of free amino acids. researchgate.netnih.gov This reagent reacts rapidly and efficiently with primary and secondary amino groups under basic conditions to yield highly fluorescent and stable derivatives. These labeled amino acids can then be separated and quantified using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netnih.gov

The application of acridone carboxamide derivatives as fluorescent labels is diverse and includes their use in:

Immunohistochemistry (IHC)

Fluorescence in situ hybridization (FISH)

Cell tracing

Receptor labeling thermofisher.com

The properties of a representative acridone-based fluorescent labeling reagent are detailed in the table below.

| Labeling Reagent | Target Molecules | Reaction Conditions | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 2-(9-acridone)-ethyl chloroformate (AEC-Cl) | Amino acids | Basic catalyst (pH 9.0), room temperature, 5 min | 268 | 438 |

Integration into High-Throughput Screening Platforms

The robust fluorescence and sensitivity of this compound-based probes make them amenable to integration into high-throughput screening (HTS) platforms. HTS allows for the rapid testing of large numbers of chemical compounds, which is crucial in drug discovery and chemical biology. nih.gov Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and amenability to automation. nih.gov

Acridone-based reagents have been utilized in HTS for enzyme activity screening. researchgate.net The development of fluorescent probes that can signal the activity of a specific enzyme enables the rapid identification of inhibitors or activators from large compound libraries. For instance, a fluorescence-based HTS assay can be designed where an enzyme cleaves a substrate linked to an acridone carboxamide derivative, resulting in a change in fluorescence. This change can be readily detected in a microplate format, allowing for the screening of thousands of compounds efficiently.

While the primary application of acridone derivatives in HTS has been in the search for anticancer agents by screening for cytotoxicity, the fluorescent properties of this compound make it a promising candidate for the development of novel HTS assays for a wider range of biological targets. nih.govnih.gov The compatibility of these probes with various fluorescence detection modes, such as fluorescence intensity, fluorescence polarization, and time-resolved fluorescence, further enhances their utility in HTS. nih.gov

Innovative Methodologies for Investigating Acridone Carboxamide Interactions

A variety of innovative and advanced methodologies are employed to investigate the interactions of this compound and its derivatives with biological macromolecules. These techniques provide detailed insights into the binding mechanisms, kinetics, and structural aspects of these interactions.

Fluorescence Spectroscopy: This is a fundamental technique used to study the binding of acridone carboxamides to targets like DNA and proteins. Changes in the fluorescence intensity, emission wavelength, and polarization upon binding can provide information about the binding affinity and the local environment of the fluorophore. nih.govmdpi.com

Fluorescence Resonance Energy Transfer (FRET) and Luminescence Resonance Energy Transfer (LRET): Acridone derivatives can serve as either donors or acceptors in FRET pairs. This allows for the measurement of distances on a nanometer scale and the study of conformational changes in biomolecules. Acridon-2-ylalanine, a fluorescent amino acid, has been shown to be a useful probe for FRET and LRET studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of acridone carboxamide-biomolecule complexes in solution. It can provide detailed information about the specific atoms involved in the interaction and the conformational changes that occur upon binding. nih.gov

Computational Modeling and Molecular Docking: In silico methods, such as molecular docking and molecular dynamics simulations, are used to predict and analyze the binding modes of acridone carboxamide derivatives with their biological targets. These computational studies can provide valuable insights into the structure-activity relationships and guide the design of new compounds with improved binding properties. nih.gov

Q & A

Basic Research Question

- TLC : Use silica gel plates with benzene-methanol (95:5) or methylene chloride-diethylamine (2:1) to resolve acridone derivatives (Rf values: 0.2–0.8) .

- Fluorescence Spectroscopy : Quantify contaminants like 9(10H)-acridone by comparing fluorescence intensities post-TLC isolation .

- HPLC/MS : For high-sensitivity detection of degradation products (e.g., CO, NOx) .

What methodologies elucidate the antitumor mechanism of 9(10H)-acridone carboxamides?

Advanced Research Question

- Metabolomics : Profile metabolic changes in treated cells (e.g., CCRF-CEM leukemia) to identify disrupted pathways (e.g., oxidative stress, apoptosis) .

- Enzyme Assays : Measure topoisomerase I/II inhibition via DNA relaxation assays .

- Fluorescence-Based DNA Binding : Use ethidium bromide displacement to assess intercalation efficiency .

How can 9(10H)-acridone carboxamides be engineered as fluorescent probes for nitric oxide (NO) detection?

Advanced Research Question

- Probe Design : Functionalize 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone to react with NO, forming triazole derivatives with 5x fluorescence enhancement .

- Validation : Test in Jurkat cells using confocal microscopy to monitor NO concentration dynamics .

What safety precautions are critical given limited toxicological data for 9(10H)-acridone carboxamides?

Basic Research Question

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (Category 2 irritant) .

- Ventilation : Avoid dust inhalation (respiratory irritant) in poorly ventilated areas .

- Waste Disposal : Follow local regulations for halogenated organic waste (e.g., brominated derivatives) .

How do 9(10H)-acridone carboxamides interact with DNA or viral enzymes?

Advanced Research Question

- DNA Intercalation : Confirmed via UV-vis hypochromicity and circular dichroism (CD) .

- Enzyme Inhibition :

How does solvent or environmental stability affect this compound applications?

Basic Research Question

- Photostability : Avoid UV light exposure to prevent degradation (e.g., CO/CO2 release) .

- Thermal Stability : Store at 2–8°C; degradation observed in aqueous/alcoholic solutions .

- Hydration Effects : Spectroscopic studies (e.g., fluorescence) show hydrated clusters alter electronic transitions .

What pharmacokinetic challenges exist for this compound drug candidates?

Advanced Research Question

- Solubility : Modify with hydrophilic groups (e.g., carboxymethyl) to enhance aqueous solubility .

- Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated degradation .

What strategies overcome drug resistance in antiviral 9(10H)-acridone carboxamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.